Repaglinide ethyl ester
Overview
Description
Repaglinide ethyl ester is a chemical compound derived from repaglinide, a well-known antidiabetic medication. Repaglinide is a non-sulfonylurea insulin secretagogue used to manage type 2 diabetes by stimulating insulin release from the pancreatic beta cells. This compound is an intermediate in the synthesis of repaglinide and plays a crucial role in its production.
Mechanism of Action
Target of Action
Repaglinide ethyl ester, also known as (S)-Ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
This compound belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to the β cells of the pancreas, stimulating insulin release . This action induces an early insulin response to meals, which helps decrease postprandial (after meal) blood glucose levels . The action of meglitinides like Repaglinide is dependent on the presence of glucose, which means their risk of causing hypoglycemia (low blood sugar) is lower than that of other antidiabetic drugs .
Biochemical Pathways
The action of this compound involves blocking ATP-dependent potassium channels, which depolarizes the membrane and facilitates calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This mechanism helps regulate blood glucose levels, particularly after meals.
Pharmacokinetics
Repaglinide is rapidly absorbed and has a fast onset of dose-dependent blood-glucose-lowering effect . It is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . The total body clearance after administration of repaglinide is 33 L/h, equivalent to a total blood clearance of 876 ml/min .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels. It achieves this by promoting rapid insulin secretion, which in turn reduces glycosylated hemoglobin (HbA1c) and postprandial glucose (PBG) levels in diabetic patients . This makes this compound effective in improving glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the drug’s action, as it is glucose-dependent . Additionally, factors such as the patient’s diet, exercise routine, and overall health status can impact the drug’s efficacy. It’s also worth noting that the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal .
Biochemical Analysis
Biochemical Properties
Repaglinide ethyl ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized from 3-hydroxyphenylacetic acid through a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis . The compound’s interactions with these enzymes and proteins are crucial for its role in the synthesis of repaglinide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a key intermediate in the synthesis of repaglinide, it contributes to the drug’s ability to rapidly promote insulin secretion and reduce glycosylated haemoglobin (HbAlc) and postprandial glucose (PBG) in diabetic patients .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the synthesis of repaglinide. It is involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression that contribute to the therapeutic effects of repaglinide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide ethyl ester can be synthesized through several routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The process typically includes the use of advanced equipment and techniques to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Repaglinide ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Repaglinide ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of repaglinide and other related compounds.
Biology: Studied for its role in insulin secretion and glucose regulation.
Medicine: Investigated for its potential use in developing new antidiabetic drugs.
Industry: Utilized in the large-scale production of repaglinide and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Nateglinide: Another insulin secretagogue with a similar mechanism of action.
Mitiglinide: A compound with comparable effects on insulin secretion.
Uniqueness
Repaglinide ethyl ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its structural properties and reactivity make it an essential component in the production of this antidiabetic medication .
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163798 | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147770-06-7 | |
Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repaglinide ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPAGLINIDE ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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